Dibenzylsulphoxide
Overview
Description
This would typically involve a basic introduction to the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This could involve various spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition
Dibenzylsulphoxide (DBSO) demonstrates inhibitive action on iron in acidic environments. A study by Trabanelli, Zucchini, Zucchi, and Carassiti (1969) found that DBSO and dibenzylsulphide are effective in reducing corrosion on iron in 1 N-HCl. The inhibitors show preferential adsorption at the electrode, with dibenzylsulphide exhibiting higher efficiency compared to DBSO (Trabanelli, G., Zucchini, G., Zucchi, F., & Carassiti, V., 1969).
Chemical Sensing
In the field of nanozyme-based chemical sensing, DBSO plays a significant role. For instance, Sun, Li, Qi, Guo, and Liang (2016) utilized V2O5 nanozymes in a colorimetric assay for detecting hydrogen peroxide and glucose. This study highlighted the potential of DBSO in enhancing the performance of such sensors (Sun, J., Li, C., Qi, Y., Guo, S., & Liang, X., 2016).
Supramolecular Chemistry and Nanomaterials
In supramolecular chemistry, DBSO-based compounds are used to create biologically-active nanosystems. Smith (2018) discusses the application of these compounds in gene delivery and coagulation control. This approach is significant for drug formulation and tissue engineering, highlighting the versatility of DBSO in medical and chemical research (Smith, D. K., 2018).
Antioxidant Activity
The antioxidant properties of compounds related to DBSO, particularly benzylic sulphides, have been studied. Farzaliev, Fernando, and Scott (1978) showed the powerful antioxidant activity of these compounds, indicating a potential area for further exploration in pharmaceuticals and materials science (Farzaliev, V., Fernando, W., & Scott, G., 1978).
Electrochemical Studies
Electrochemical techniques have been used to study DBSO's interaction with metals. A study by Kutej, Vosta, Pancír̆, Macák, and Hackerman (1995) examined DBSO's adsorption on iron in acidic environments. This research contributes to a deeper understanding of the interaction between organic molecules and metal surfaces, relevant in fields like corrosion science and electrochemistry (Kutej, P., Vosta, J., Pancír̆, J., Macák, J., & Hackerman, N., 1995).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study involving the compound.
For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, there are several online resources available, such as Google Scholar, PubMed, and others. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult multiple sources and critically evaluate the information you find.
properties
IUPAC Name |
benzylsulfinylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQZWFSTJVJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022088 | |
Record name | Benzyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12159 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000653 [mmHg] | |
Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12159 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dibenzyl sulfoxide | |
CAS RN |
621-08-9 | |
Record name | Dibenzyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-[sulfinylbis(methylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl sulphoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554PDF1275 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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